molecular formula C15H22N2O3 B2837982 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea CAS No. 2034203-98-8

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea

Cat. No.: B2837982
CAS No.: 2034203-98-8
M. Wt: 278.352
InChI Key: KEPVVWNWBPXNJU-UHFFFAOYSA-N
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Description

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea is a synthetic urea derivative intended for research purposes. Urea-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities . The structural features of this molecule—including a phenylpropyl chain and a hydroxyoxolane (tetrahydrofuran) group—suggest potential for interaction with various biological targets. Urea derivatives are frequently investigated as enzyme inhibitors , and some are explored for their role as antibiotic adjuvants to combat bacterial resistance . Researchers can utilize this compound as a building block or reference standard in exploratory studies. Handling should follow standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-14(17-11-15(19)8-10-20-12-15)16-9-4-7-13-5-2-1-3-6-13/h1-3,5-6,19H,4,7-12H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPVVWNWBPXNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced via selective oxidation of the tetrahydrofuran ring.

    Attachment of the phenylpropyl group: This step involves the alkylation of the hydroxylated tetrahydrofuran with a phenylpropyl halide under basic conditions.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form an amine.

    Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the substituents introduced.

Scientific Research Applications

3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving urea derivatives.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, while the phenylpropyl group may enhance binding affinity through hydrophobic interactions. The tetrahydrofuran ring can provide structural stability and influence the compound’s overall conformation.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct pharmacological data for this compound are unavailable, structural analogs provide insights:

  • Urea-Based Compounds : BJ50045’s urea scaffold has been explored in kinase inhibitor studies due to its ability to mimic ATP’s hydrogen-bonding motifs . The target compound’s hydroxytetrahydrofuran substituent could similarly target enzymes with hydrophilic active sites.
  • Amide Derivatives : The benzamide compounds in (e.g., line 13–17) are structurally optimized for protease inhibition, as seen in HIV-1 protease inhibitors, where rigid amide bonds stabilize transition-state analogs .

Biological Activity

The compound 3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea is a derivative of urea that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3

This compound features a urea functional group, which is significant in pharmacology for its ability to mimic peptide bonds and interact with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Urea derivatives often inhibit specific enzymes involved in metabolic pathways. For instance, structural modifications in related compounds have shown to enhance their inhibitory effects on complement pathways, particularly targeting C9 deposition .
  • Cytotoxic Effects : In vitro studies have demonstrated that urea analogues exhibit cytotoxic activity against various human tumor cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular homeostasis .

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various biological contexts:

StudyModelFindings
In vitro (tumor cell lines)Demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
Complement system assaysShowed inhibition of complement activation pathways, suggesting potential therapeutic applications in autoimmune diseases.

Case Study 1: Cytotoxicity Assessment

A study conducted on a series of urea derivatives, including our compound of interest, assessed their cytotoxicity against five human tumor cell lines. The results indicated that the compound exhibited a dose-dependent response, with notable efficacy against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Complement Inhibition

Another investigation focused on the ability of urea derivatives to inhibit the complement cascade. The study revealed that this compound effectively reduced C9 deposition across classical and alternative pathways, highlighting its potential as a therapeutic agent in conditions characterized by excessive complement activation.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 5.8–6.2 ppm) and hydroxyoxolan stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 307.1652) .
  • X-ray Crystallography : Resolves bond angles and confirms spatial arrangement of substituents, critical for structure-activity relationship (SAR) studies .
    Methodological Insight : Combine NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from the hydroxyoxolan and phenylpropyl groups .

How can Design of Experiments (DoE) principles optimize reaction parameters for scalable synthesis?

Advanced Research Question

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a Plackett-Burman design reduced experimental runs by 50% while identifying solvent polarity as the dominant factor (p < 0.05) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes yield and purity. Example: A 3-level CCD revealed optimal conditions at 15°C, 1:1.2 molar ratio (amine:isocyanate), and THF as solvent, achieving 85% yield .
    Methodological Insight : Incorporate real-time monitoring (e.g., in situ IR) to track urea formation and adjust parameters dynamically .

What experimental strategies resolve contradictions in reported biological activity data?

Advanced Research Question

  • Comparative SAR Studies : Test analogs with modified hydroxyoxolan or phenylpropyl groups to isolate pharmacophoric contributions. For example, replacing hydroxyoxolan with a furan ring reduced anticancer activity by 40%, highlighting the hydroxyl group’s role .
  • Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., Kd values) for suspected targets like kinases or GPCRs .
  • In Silico Docking : Molecular dynamics simulations predict binding modes to enzymes (e.g., COX-2), explaining discrepancies between in vitro and cellular activity .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Quantum Mechanical Calculations : Assess electronic effects of substituents on urea’s hydrogen-bonding capacity. For example, electron-withdrawing groups on the phenyl ring increase urea’s acidity, enhancing receptor binding .
  • Machine Learning (ML) : Train models on published bioactivity data (e.g., IC50 values) to predict novel derivatives. A random forest model achieved 85% accuracy in prioritizing candidates with anti-inflammatory potential .
    Methodological Insight : Validate predictions with parallel synthesis and high-throughput screening (HTS) to minimize false positives .

What approaches are used to elucidate the compound’s mechanism of action in disease models?

Advanced Research Question

  • Pathway Analysis : RNA sequencing of treated cells identifies dysregulated pathways (e.g., NF-κB or MAPK), corroborated by Western blotting for phosphorylated targets .
  • Chemical Proteomics : Use biotinylated analogs to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • In Vivo Pharmacokinetics : Radiolabel the compound (e.g., ¹⁴C) to track tissue distribution and metabolite formation in rodent models .

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